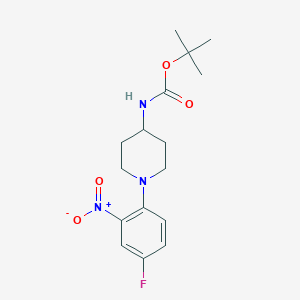

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate

Description

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate is a Boc-protected piperidine derivative featuring a 4-fluoro-2-nitrophenyl substituent. This compound is structurally characterized by a piperidine ring with a tert-butyl carbamate group at the 4-position and a 4-fluoro-2-nitrophenyl moiety at the 1-position. Such derivatives are of significant interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules and the nitro group’s role in modulating electronic and steric properties. The compound is commercially available (Ref: 10-F063413) through suppliers like CymitQuimica, indicating its utility in pharmaceutical research.

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USELACXHOHHFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The most widely documented synthesis involves the reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution (NAS). The fluorine atom at the para position of the nitro-substituted benzene acts as a leaving group, facilitated by the electron-withdrawing nitro group, which activates the ring for attack by the piperidine amine.

- Reactants :

- tert-Butyl piperidin-4-ylcarbamate (1.0 equiv)

- 1-Fluoro-2-nitrobenzene (1.2 equiv)

- Base : Potassium carbonate (2.5 equiv) or cesium fluoride (1.5 equiv)

- Solvent : Dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP)

- Conditions : 85–100°C, 12–24 hours under inert atmosphere

- Workup :

- Dilution with water followed by extraction with dichloromethane (DCM)

- Column chromatography (silica gel, eluent: 1–5% methanol in DCM)

- Yield : 58–95%

The Boc group remains stable under these conditions, avoiding undesired deprotection.

Optimization of Reaction Parameters

Solvent Selection : Polar aprotic solvents like DMA and NMP enhance reaction rates by stabilizing the transition state. Ethanol-water mixtures have also been employed but require prolonged reflux (16–24 hours).

Base Influence :

- Cesium fluoride outperforms potassium carbonate in NAS, likely due to its dual role as a base and a phase-transfer catalyst.

- Yields : 60–95% with CsF vs. 58–84% with K₂CO₃.

Temperature and Time :

- Reactions at 85°C for 12 hours achieve >90% conversion.

- Lower temperatures (70–75°C) extend reaction times to 24 hours but minimize side products.

Alternative Synthetic Pathways

Carbamate Formation via Coupling Reactions

A less common route involves coupling 4-fluoro-2-nitrobenzoic acid derivatives with piperidine intermediates.

- Activation : 2-Fluoro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride.

- Coupling : React with tert-butyl piperidin-4-ylcarbamate in the presence of triethylamine.

- Conditions : DCM, 0°C to room temperature, 4–6 hours.

- Yield : ~65% after purification.

Advantages :

- Avoids harsh NAS conditions.

- Suitable for acid-stable substrates.

Limitations :

Sulfonate Intermediate-Based Alkylation

Patents describe the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as an electrophilic intermediate.

- Reactants :

- 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline

- tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

- Base : K₂CO₃ or CsF

- Solvent : NMP or ethanol-water

- Conditions : 100–105°C, 24 hours

- Yield : 84–95%

Key Insight : The mesyloxy group acts as a leaving group, enabling alkylation of the piperidine nitrogen.

Analytical Characterization

Spectroscopic Data

- δ 1.42 (s, 9H, Boc CH3)

- δ 3.23–3.75 (m, 4H, piperidine H)

- δ 4.68–4.75 (m, 1H, piperidine H)

- δ 7.24–8.72 (m, 4H, aromatic H)

- δ 28.3 (Boc CH3)

- δ 79.8 (Boc quaternary C)

- δ 124.7–154.6 (aromatic C)

Mass Spec (ESI+) :

Purity and Stability

- HPLC : >98% purity using C18 column, 70:30 acetonitrile-water.

- Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Synthesis Methods

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuropharmacological Research

One of the most promising applications of this compound lies in neuropharmacology. Studies suggest that derivatives of piperidine compounds exhibit significant activity against neurodegenerative diseases. For instance, compounds similar to tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

2. Antibacterial Properties

Research indicates that piperidine derivatives may possess antibacterial properties. For example, certain analogs have shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or function, suggesting a potential pathway for developing new antibacterial agents .

Case Study 1: Neuroprotective Effects

A study evaluating the neuroprotective effects of similar piperidine derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and free radicals, suggesting a protective mechanism against neuroinflammation and cell death .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, a related compound was tested against various bacterial strains. The findings revealed that the compound exhibited potent antibacterial effects at low concentrations, comparable to traditional antibiotics. This suggests that tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate and its analogs could serve as templates for developing new antimicrobial agents targeting resistant bacterial strains .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

Comparaison Avec Des Composés Similaires

tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS: 634465-51-3)

tert-Butyl 3-amino-4-(3-(difluoromethyl)phenyl)pyrrolidine-1-carboxylate (CAS: 886365-38-4)

- Key Differences: Substitutes the piperidine ring with a pyrrolidine scaffold and introduces a difluoromethylphenyl group.

- Similarity Score : 0.92.

Analogues with Heterocyclic Attachments

tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (Compound 39)

- Key Differences : Features a chloropyrimidinyl group instead of the 4-fluoro-2-nitrophenyl moiety. The pyrimidine ring introduces hydrogen-bonding capabilities, enhancing interactions with enzymatic targets.

- Synthetic Route : Prepared via nucleophilic substitution between piperidine 37 and 4,6-dichloropyrimidine under heating (100°C, 1.3 hours).

tert-Butyl (3R,4R)-1-(4-chloro-1,3,5-triazin-2-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (Compound 40)

- Key Differences : Incorporates a chloro-triazinyl group, which is more electrophilic than the nitroaromatic group, enabling diverse substitution reactions.

- Synthetic Route : Reacts piperidine 37 with 2,4-dichloro-1,3,5-triazine in DME.

Crystallographic and Conformational Comparisons

The compound 2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde (C₂₅H₁₅FN₂O₆S) provides insights into the structural behavior of nitroaryl groups. Its crystal structure reveals:

- Planarity : The carbazole system is nearly planar (max deviation: 0.1534 Å), while the 4-fluoro-2-nitrophenyl group forms an 88.45° dihedral angle with the sulfonyl group.

- Stabilization : O–H⋯O and C–H⋯O hydrogen bonds create a 2D network, suggesting that similar nitroaromatic compounds may exhibit predictable packing patterns.

Data Tables

Table 2. Crystallographic Data for 2-(4-Fluoro-2-nitrophenyl)-carbazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.124 Å, b = 14.191 Å, c = 18.607 Å |

| Dihedral Angles | 88.45° (sulfonyl), 79.26° (nitrophenyl) |

| Hydrogen Bonding | O–H⋯O, C–H⋯O |

Research Implications

- Biological Relevance : Piperidine derivatives with nitro groups may interact with enzymes like glutathione S-transferases (GSTs), which detoxify electrophilic intermediates (e.g., arene oxides).

Activité Biologique

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate (CAS RN: 885115-60-6) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring substituted with a fluoro-nitrophenyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate can be represented as follows:

This structure includes:

- A tert-butyl group, which enhances lipophilicity.

- A piperidine ring that may contribute to binding interactions.

- A fluoro-nitrophenyl moiety that could modulate the compound's reactivity and interaction with biological systems.

Research indicates that carbamate compounds can act as inhibitors of cholinesterases, enzymes critical for neurotransmitter regulation. Specifically, studies on similar carbamates have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for terminating the action of the neurotransmitter acetylcholine at synapses . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.

In Vitro Studies

In vitro studies have demonstrated that certain carbamate derivatives exhibit varying degrees of AChE inhibition. For example, compounds with aromatic moieties have been shown to possess significant inhibitory activity, with IC50 values ranging from 1.60 µM to over 300 µM for different derivatives . The biological activity of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate may follow similar trends, although specific data on this compound remains limited.

Case Study 1: Cholinesterase Inhibition

A study examining the cholinesterase inhibition properties of various carbamates found that derivatives with electron-withdrawing groups, such as nitro or fluoro substituents, often exhibited enhanced potency against AChE compared to their unsubstituted counterparts. This suggests that tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate may also demonstrate significant cholinesterase inhibitory activity due to its structural features .

Case Study 2: Cytotoxicity Assessment

Another line of research evaluated the cytotoxic effects of carbamate derivatives on HepG2 cells, a human liver cancer cell line. While some derivatives showed mild cytotoxicity, others were identified as having acceptable selectivity indexes, indicating potential for further optimization in drug development . The biological profile of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate should be investigated in similar assays to determine its safety and efficacy.

Data Table: Biological Activity Comparison

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Cytotoxicity (HepG2) |

|---|---|---|---|

| Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate | TBD | TBD | TBD |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | TBD | Mild |

| N-methyl-N-phenyl carbamate derivatives | 1.60 - 311.0 | TBD | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate, and how are reaction conditions optimized?

- Methodology :

- Step 1 : React 4-fluoro-2-nitrobenzyl bromide with piperidine-4-amine to form the piperidine intermediate.

- Step 2 : Protect the amine group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Optimization : Vary reaction time (12–24 hr), solvent polarity (DCM vs. THF), and base stoichiometry (1.1–1.5 eq) to maximize yield. Monitor via TLC or HPLC .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Analytical Techniques :

- NMR : Compare peak assignments for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm for nitro/fluoro-substituted phenyl), and carbamate carbonyl (δ ~155 ppm in NMR) .

- Mass Spectrometry : Confirm molecular ion ([M+H]) using ESI-MS (expected m/z ~365.3) and isotopic patterns for bromine/chlorine (if present) .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24 hr incubation, 37°C) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7; 48 hr exposure, IC calculation) .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and 2-nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insight :

- The 2-nitro group acts as a strong electron-withdrawing group (EWG), activating the phenyl ring for NAS at the para position.

- The 4-fluoro group slightly deactivates the ring via inductive effects but may direct substitution through resonance.

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 4-H or 2-H) under identical NAS conditions (e.g., NaSMe in DMF, 60°C) .

Q. What strategies can resolve discrepancies in reported biological activities (e.g., conflicting IC values in cytotoxicity studies)?

- Troubleshooting :

- Purity Verification : Reanalyze compound purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DCM) that may interfere with assays .

- Assay Standardization : Use identical cell lines, passage numbers, and serum-free media conditions. Validate results with positive controls (e.g., doxorubicin) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinase inhibition)?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; PDB: 1M17). Prioritize poses with hydrogen bonds to carbamate carbonyl and hydrophobic interactions with tert-butyl .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s stability under acidic conditions?

- Hypothesis Testing :

- Controlled Degradation : Expose the compound to HCl (0.1–1.0 M, 25–50°C) and monitor via NMR for carbamate hydrolysis (disappearance of δ ~1.4 ppm tert-butyl signal).

- Contradictory Evidence : If one study reports stability (pH 3, 24 hr ) and another observes degradation, compare buffer composition (e.g., aqueous vs. organic-aqueous mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.